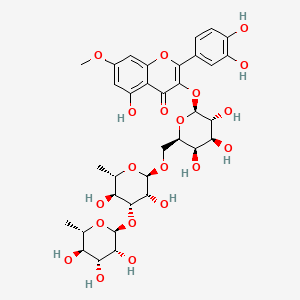

Xanthorhamnin

Beschreibung

Eigenschaften

CAS-Nummer |

75183-90-3 |

|---|---|

Molekularformel |

C34H42O20 |

Molekulargewicht |

770.7 g/mol |

IUPAC-Name |

3-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one |

InChI |

InChI=1S/C34H42O20/c1-10-20(38)24(42)26(44)33(50-10)53-30-21(39)11(2)49-32(28(30)46)48-9-18-22(40)25(43)27(45)34(52-18)54-31-23(41)19-16(37)7-13(47-3)8-17(19)51-29(31)12-4-5-14(35)15(36)6-12/h4-8,10-11,18,20-22,24-28,30,32-40,42-46H,9H2,1-3H3/t10-,11-,18+,20-,21-,22-,24+,25-,26+,27+,28+,30+,32+,33-,34-/m0/s1 |

InChI-Schlüssel |

NMGVHLDIHNFGQB-OTCPXFHUSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2O)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling Xanthorhamnin: A Technical Guide to Its Natural Sources, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthorhamnin, a glycosidic flavonoid, has attracted scientific interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of Xanthorhamnin, detailing its concentration in various plant species. It outlines a consolidated experimental workflow for its extraction, isolation, and quantification, drawing from established methodologies for flavonoids. Furthermore, this guide explores the putative interactions of Xanthorhamnin with key cellular signaling pathways, providing a foundation for future research into its therapeutic applications.

Natural Sources of Xanthorhamnin

Xanthorhamnin is predominantly found in the berries of various species belonging to the genus Rhamnus. Historically, these berries have been collectively referred to as "Persian berries" and were utilized for the production of yellow dyes. The primary plant sources identified in the scientific literature are:

-

Rhamnus catharticus (Common Buckthorn): The berries of this plant are a well-documented source of Xanthorhamnin.[1][2][3]

-

Rhamnus infectoria and Rhamnus tinctoria (Dyer's Buckthorn): These species are also significant sources, with their berries containing a notable amount of glucosidal coloring matters, including Xanthorhamnin.

-

Other Rhamnus Species: Various other species within the Rhamnus genus have been historically used and are likely to contain Xanthorhamnin.

Quantitative Analysis of Xanthorhamnin

Precise quantitative data for Xanthorhamnin content in its natural sources is limited in publicly available literature. However, related studies on flavonoid content in Rhamnus species provide an estimate. For instance, the berries of Rhamnus infectoria and Rhamnus tinctoria have been reported to contain approximately 12% of glucosidal coloring matters, of which Xanthorhamnin is a constituent. It is important to note that the concentration of Xanthorhamnin can vary depending on factors such as the plant's geographical location, stage of ripeness, and the specific extraction and quantification methods employed.

Table 1: Reported Content of Related Compounds in Rhamnus Species

| Plant Source | Compound Class | Reported Content | Notes |

| Rhamnus infectoria, Rhamnus tinctoria | Glucosidal Coloring Matters | ~12% in berries | Xanthorhamnin is one of the components. |

| Rhamnus cathartica Syrup | Total Anthracene Derivatives | 0.12% - 0.25% | Not Xanthorhamnin, but indicates the presence of other glycosides.[4] |

Note: This table is intended to provide an indication of glycosidic content in Rhamnus species. Further targeted quantitative studies using techniques such as UPLC-MS/MS are required to determine the precise concentration of Xanthorhamnin.

Experimental Protocols

The following sections outline a comprehensive workflow for the extraction, isolation, and analysis of Xanthorhamnin from its natural sources. This protocol is a synthesis of established methods for flavonoid and anthocyanin research.

Extraction of Xanthorhamnin from Rhamnus Berries

Objective: To efficiently extract Xanthorhamnin and other flavonoids from the plant matrix.

Materials:

-

Dried and powdered Rhamnus berries

-

Ethanol (B145695) or Methanol (B129727) (ACS grade)

-

Hydrochloric acid (HCl) or Formic acid

-

Mortar and pestle or blender

-

Filter paper and funnel or vacuum filtration system

-

Rotary evaporator

Procedure:

-

Sample Preparation: Grind the dried Rhamnus berries into a fine powder using a mortar and pestle or a blender. This increases the surface area for efficient extraction.

-

Solvent Preparation: Prepare an acidified alcohol solution. A common solvent is 80% ethanol or methanol acidified with a small amount of HCl or formic acid (to a final concentration of ~0.1-1%) to maintain the stability of the flavonoid glycosides.

-

Maceration/Sonication:

-

Maceration: Submerge the powdered plant material in the acidified alcohol solvent (e.g., a 1:10 solid-to-solvent ratio) in a sealed container. Allow the mixture to stand for 24-48 hours at room temperature, with occasional agitation.

-

Sonication: For a more rapid extraction, place the mixture in an ultrasonic bath for 30-60 minutes.

-

-

Filtration: Separate the extract from the solid plant material by filtration through Whatman No. 1 filter paper. For faster processing, vacuum filtration can be used.

-

Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to avoid degradation of the target compounds. The resulting crude extract will be a viscous liquid or a semi-solid.

Isolation and Purification of Xanthorhamnin

Objective: To isolate Xanthorhamnin from the crude extract and purify it for further analysis.

Part A: Solid-Phase Extraction (SPE) - Optional Pre-purification

Materials:

-

C18 SPE cartridges

-

Methanol

-

Deionized water

Procedure:

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase for column chromatography (e.g., 10% methanol in water) and load it onto the conditioned cartridge.

-

Washing: Wash the cartridge with deionized water to remove highly polar impurities such as sugars and organic acids.

-

Elution: Elute the flavonoid fraction, including Xanthorhamnin, with increasing concentrations of methanol. Collect the fractions for further purification.

Part B: Column Chromatography

Materials:

-

Glass column

-

Silica (B1680970) gel (60-120 mesh) or Sephadex LH-20

-

Solvents for mobile phase (e.g., chloroform (B151607), methanol, ethyl acetate (B1210297), hexane, water)

Procedure:

-

Column Packing:

-

Silica Gel: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., chloroform or a hexane-ethyl acetate mixture). Pour the slurry into the column and allow it to settle, ensuring a uniform packing without air bubbles.

-

Sephadex LH-20: Swell the Sephadex LH-20 beads in the appropriate solvent (e.g., methanol or water) and then pack the column.

-

-

Sample Loading: Dissolve the crude or pre-purified extract in a minimal volume of the initial mobile phase and carefully load it onto the top of the column.

-

Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution). For example, with a silica gel column, you might start with 100% chloroform and gradually add methanol.

-

Fraction Collection: Collect the eluate in fractions. Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing Xanthorhamnin.

-

Pooling and Concentration: Combine the fractions that show a high concentration of the target compound and concentrate them using a rotary evaporator.

Part C: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Materials:

-

Preparative HPLC system with a fraction collector

-

Reversed-phase C18 column (e.g., 250 mm x 20 mm, 10 µm particle size)

-

Mobile phase solvents: HPLC-grade water with 0.1% formic acid (Solvent A) and HPLC-grade acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B)

Procedure:

-

Sample Preparation: Dissolve the partially purified fraction from column chromatography in the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter.

-

Method Development: Optimize the separation on an analytical HPLC system first to determine the ideal gradient conditions.

-

Preparative Run: Inject the sample onto the preparative HPLC system. Run a gradient elution program, for example, starting with a low percentage of Solvent B and gradually increasing it.

-

Fraction Collection: Collect the peaks corresponding to Xanthorhamnin using the fraction collector.

-

Purity Check and Lyophilization: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the solvent by lyophilization (freeze-drying) to obtain pure Xanthorhamnin.

Quantification and Structural Elucidation

Objective: To quantify the amount of Xanthorhamnin and confirm its chemical structure.

Part A: Quantification by UPLC-MS/MS

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of known concentrations using a purified Xanthorhamnin reference standard.

-

Sample Preparation: Prepare the extracted sample by dissolving it in the mobile phase and filtering it.

-

Chromatographic Conditions: Use a C18 column and a gradient elution with acidified water and acetonitrile/methanol.

-

MS/MS Detection: Set the mass spectrometer to monitor for the specific precursor and product ions of Xanthorhamnin in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: Construct a calibration curve from the standard solutions and use it to determine the concentration of Xanthorhamnin in the sample.

Part B: Structural Elucidation by NMR Spectroscopy

Instrumentation:

-

High-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve the purified Xanthorhamnin in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

-

NMR Experiments: Acquire a series of 1D and 2D NMR spectra, including:

-

¹H NMR: To determine the number and types of protons.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for determining the connectivity of the aglycone and the sugar moieties.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

-

Data Analysis: Interpret the NMR spectra to elucidate the complete chemical structure of Xanthorhamnin.

Signaling Pathways and Biological Activity

While direct studies on the specific signaling pathways modulated by Xanthorhamnin are limited, research on its aglycone, rhamnetin, and structurally related flavonoids like isorhamnetin (B1672294), provides strong indications of its potential biological activities. These compounds are known to exert anti-inflammatory and anti-cancer effects by modulating key cellular signaling cascades.

Putative Signaling Pathways Modulated by Xanthorhamnin

Based on the known activities of related flavonoids, Xanthorhamnin is hypothesized to interact with the following signaling pathways:

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Flavonoids like isorhamnetin have been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.[5][6][7][8][9] It is plausible that Xanthorhamnin, upon hydrolysis to its aglycone, could exert similar effects.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. It controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Isorhamnetin has been demonstrated to suppress the activation of the NF-κB pathway, thereby reducing inflammation.[10] This suggests a potential anti-inflammatory role for Xanthorhamnin.

Mandatory Visualizations

References

- 1. Rhamnus cathartica - Wikipedia [en.wikipedia.org]

- 2. fs.usda.gov [fs.usda.gov]

- 3. renzweedscience.cals.wisc.edu [renzweedscience.cals.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. Astaxanthin targets PI3K/Akt signaling pathway toward potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | MDPI [mdpi.com]

- 7. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment [pubmed.ncbi.nlm.nih.gov]

- 8. Isorhamnetin inhibits cholangiocarcinoma proliferation and metastasis via PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Xanthorhamnin Biosynthesis Pathway in Rhamnus Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Xanthorhamnin, a complex flavonoid glycoside found in Rhamnus species, is a molecule of significant interest due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the Xanthorhamnin biosynthesis pathway. While the complete enzymatic cascade in Rhamnus remains to be fully elucidated, this document outlines the established upstream pathways for the synthesis of its precursors—the aglycone rhamnetin (B192265) and the activated sugar donor UDP-L-rhamnose. Furthermore, a putative pathway for the sequential glycosylation of rhamnetin is proposed based on the known structure of Xanthorhamnin. This guide includes detailed experimental protocols for the study of flavonoid biosynthesis and the characterization of the enzymes involved, alongside a compilation of relevant quantitative data. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of this intricate biosynthetic process.

Introduction

Rhamnus, a genus of flowering plants in the family Rhamnaceae, is known for producing a variety of secondary metabolites, including the bright yellow pigment Xanthorhamnin.[1] Xanthorhamnin is a tri-glycoside of the flavonol rhamnetin, featuring a rhamninose sugar moiety attached to the C3 hydroxyl group of the aglycone. The full structure is rhamnetin-3-O-[α-L-rhamnopyranosyl-(1→2)-α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranoside]. Due to the complex nature of this glycosylation, understanding its biosynthesis is crucial for potential biotechnological production and for the exploration of its bioactivities. This guide synthesizes the current knowledge and provides a framework for future research into the Xanthorhamnin biosynthesis pathway.

Precursor Biosynthesis

The biosynthesis of Xanthorhamnin can be conceptually divided into two main branches: the formation of the flavonol aglycone, rhamnetin, and the synthesis of the activated sugar donor, UDP-L-rhamnose.

Rhamnetin Biosynthesis via the Phenylpropanoid and Flavonoid Pathways

Rhamnetin is a methylated derivative of quercetin (B1663063), which itself is derived from the general flavonoid pathway. The biosynthesis begins with the amino acid L-phenylalanine and proceeds through the phenylpropanoid pathway to produce p-coumaroyl-CoA. This serves as a key precursor for the flavonoid pathway.

The core flavonoid biosynthesis pathway leading to kaempferol (B1673270) is well-established in plants.[2][3] Rhamnetin is subsequently derived from kaempferol through a series of hydroxylation and methylation steps.

Key Enzymatic Steps:

-

Phenylalanine ammonia-lyase (PAL): Converts L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.

-

Chalcone (B49325) synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone isomerase (CHI): Isomerizes naringenin chalcone to naringenin.

-

Flavanone 3-hydroxylase (F3H): Converts naringenin to dihydrokaempferol (B1209521).

-

Flavonol synthase (FLS): Oxidizes dihydrokaempferol to kaempferol.

-

Flavonoid 3'-hydroxylase (F3'H): Hydroxylates kaempferol to produce quercetin.

-

O-methyltransferase (OMT): It is hypothesized that a specific OMT catalyzes the methylation of a hydroxyl group on quercetin to form isorhamnetin (B1672294) (3'-O-methylquercetin) or rhamnetin (7-O-methylquercetin). The precise OMT and the timing of the methylation step in Rhamnus are not yet characterized.

UDP-L-rhamnose Biosynthesis

The rhamnosyl moieties in Xanthorhamnin are derived from UDP-L-rhamnose. In plants, this activated sugar is synthesized from UDP-D-glucose through a pathway involving several enzymatic steps.[4][5]

Key Enzymatic Steps:

-

UDP-glucose 6-dehydrogenase (UGD): Oxidizes UDP-D-glucose to UDP-D-glucuronic acid.

-

UDP-glucuronic acid decarboxylase (UXS): Decarboxylates UDP-D-glucuronic acid to UDP-D-xylose.

-

UDP-D-xylose 4-epimerase (UXE): Epimerizes UDP-D-xylose to UDP-L-arabinose.

-

UDP-L-rhamnose synthase (RHM): A bifunctional enzyme that catalyzes the conversion of UDP-D-glucose to UDP-L-rhamnose via a UDP-4-keto-6-deoxy-D-glucose intermediate. This is a more direct pathway found in many plants.[5]

Putative Xanthorhamnin Biosynthesis Pathway

The final steps in Xanthorhamnin biosynthesis involve the sequential glycosylation of the rhamnetin aglycone. While the specific enzymes responsible for these steps in Rhamnus species have not been experimentally characterized, a putative pathway can be proposed based on the structure of Xanthorhamnin. This would involve the action of three distinct glycosyltransferases (GTs).

Proposed Enzymatic Steps:

-

Rhamnetin 3-O-galactosyltransferase (putative): A UDP-galactose dependent glycosyltransferase would catalyze the transfer of a galactose moiety to the 3-hydroxyl group of rhamnetin, forming rhamnetin 3-O-galactoside.

-

Rhamnetin 3-O-galactoside 2''-O-rhamnosyltransferase (putative): A UDP-L-rhamnose dependent glycosyltransferase would then add a rhamnose unit to the 2-hydroxyl group of the galactose moiety.

-

Rhamnetin 3-O-rhamnosyl-(1→2)-galactoside 6''-O-rhamnosyltransferase (putative): A second, distinct UDP-L-rhamnose dependent glycosyltransferase would complete the synthesis by adding a rhamnose unit to the 6-hydroxyl group of the galactose moiety.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes directly involved in the final glycosylation steps of Xanthorhamnin biosynthesis in Rhamnus species. However, data from related flavonoid glycosyltransferases in other plant species can provide a useful reference point for what might be expected.

Table 1: Kinetic Parameters of Related Flavonoid Glycosyltransferases

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| UGT78D1 | Arabidopsis thaliana | Kaempferol | 10 | 1.2 | N/A |

| UGT78D1 | Arabidopsis thaliana | Quercetin | 8 | 1.5 | N/A |

| VvGT1 | Vitis vinifera | Quercetin | 31 | N/A | [3] |

| VvGT1 | Vitis vinifera | Kaempferol | 42 | N/A | [3] |

Table 2: Flavonoid Content in Rhamnus Species

| Compound | Rhamnus Species | Tissue | Concentration | Reference |

| Kaempferol glycosides | Rhamnus alaternus | Leaves | Not specified | [6] |

| Quercetin glycosides | Rhamnus alaternus | Leaves | Not specified | [6] |

| Rhamnetin glycosides | Rhamnus petiolaris | Berries | Not specified | [7] |

| Xanthorhamnin | Rhamnus catharticus | Berries | Not specified | [1] |

Experimental Protocols

The following protocols provide a general framework for the extraction, identification, and characterization of the components and enzymes of the Xanthorhamnin biosynthesis pathway.

Extraction and Analysis of Flavonoids from Rhamnus Berries

This protocol describes the extraction and analysis of flavonoids, including Xanthorhamnin, from Rhamnus berries using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

-

Fresh or frozen Rhamnus berries

-

Liquid nitrogen

-

80% Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system with a C18 column

-

Mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Sample Preparation: Freeze fresh berries in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction:

-

Weigh approximately 100 mg of the powdered berry tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol.

-

Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

-

HPLC-MS Analysis:

-

Filter the extract through a 0.22 µm syringe filter.

-

Inject 5-10 µL of the filtered extract onto a C18 HPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Use a mobile phase gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might be: 5-95% B over 30 minutes.

-

Set the mass spectrometer to acquire data in both positive and negative ion modes to obtain comprehensive fragmentation data for compound identification.

-

Heterologous Expression and Purification of a Candidate Glycosyltransferase

This protocol outlines a general procedure for expressing a candidate glycosyltransferase gene from Rhamnus in E. coli and purifying the recombinant protein.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

SDS-PAGE materials

Procedure:

-

Cloning: Clone the candidate glycosyltransferase cDNA into the expression vector.

-

Transformation: Transform the expression plasmid into the E. coli expression strain.

-

Expression:

-

Grow a starter culture overnight.

-

Inoculate a larger volume of LB medium and grow to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.

-

-

Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer.

-

Elute the His-tagged protein with elution buffer.

-

Analyze the purified protein by SDS-PAGE.

-

Glycosyltransferase Enzyme Assay

This protocol describes a general method for assaying the activity of a purified recombinant glycosyltransferase using HPLC.

Materials:

-

Purified recombinant glycosyltransferase

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5)

-

Acceptor substrate (e.g., rhamnetin, rhamnetin 3-O-galactoside)

-

Sugar donor (e.g., UDP-galactose, UDP-L-rhamnose)

-

Methanol

-

HPLC system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, acceptor substrate, and purified enzyme.

-

Pre-incubate at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the sugar donor.

-

The final reaction volume is typically 50-100 µL.

-

-

Incubation: Incubate the reaction at the optimal temperature for a set period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding an equal volume of methanol.

-

Analysis:

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to detect and quantify the product. The separation conditions will need to be optimized based on the substrates and products.

-

Conclusion and Future Directions

The biosynthesis of Xanthorhamnin in Rhamnus species is a complex process that involves the convergence of the flavonoid and nucleotide-sugar pathways, followed by a series of specific glycosylation events. While the upstream pathways are relatively well understood, the key glycosyltransferases responsible for the final assembly of Xanthorhamnin remain to be identified and characterized. This guide provides a comprehensive overview of the current knowledge and a roadmap for future research.

Future efforts should focus on:

-

Gene Discovery: Utilizing transcriptomic and genomic data from Rhamnus species to identify candidate glycosyltransferase genes that are co-expressed with other flavonoid biosynthesis genes.

-

Enzyme Characterization: Heterologous expression and biochemical characterization of these candidate genes to confirm their substrate specificity and catalytic activity.

-

Quantitative Analysis: Developing robust analytical methods to quantify the levels of Xanthorhamnin and its biosynthetic intermediates in different Rhamnus species and tissues.

-

Metabolic Engineering: Leveraging the identified genes to reconstruct the Xanthorhamnin biosynthesis pathway in a microbial host for sustainable production.

A complete understanding of the Xanthorhamnin biosynthesis pathway will not only provide fundamental insights into plant secondary metabolism but also open up new avenues for the biotechnological production of this and other complex flavonoid glycosides for applications in the pharmaceutical and food industries.

References

- 1. search.library.albany.edu [search.library.albany.edu]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The complete chloroplast genome of Rhamnus crenata Siebold & Zuccarini (Rhamnaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional characterization of UDP-rhamnose-dependent rhamnosyltransferase involved in anthocyanin modification, a key enzyme determining blue coloration in Lobelia erinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Discovery and Historical Background of Xanthorhamnin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthorhamnin, a naturally occurring flavonoid glycoside, has a rich history intertwined with the traditional use of its plant source, the common buckthorn (Rhamnus cathartica). This technical guide provides a comprehensive overview of the discovery, historical background, and physicochemical properties of Xanthorhamnin. It details experimental protocols for its isolation and characterization and explores its biological activities, with a focus on the modulation of key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Xanthorhamnin is a complex flavonoid glycoside belonging to the rhamnoside family. It is primarily isolated from the berries of Rhamnus cathartica, a plant with a long history of use in traditional medicine as a potent cathartic. The investigation of the chemical constituents of medicinal plants in the 19th century led to the isolation and characterization of numerous bioactive compounds, including Xanthorhamnin. Its aglycone, rhamnetin (B192265), is a methylated flavonoid that has been the subject of considerable research for its diverse pharmacological effects. This guide delves into the historical journey of Xanthorhamnin's discovery and lays out the technical details of its chemistry and biology.

Discovery and Historical Background

The use of Rhamnus cathartica berries for their laxative properties dates back centuries, with mentions in the medical writings of the Anglo-Saxons.[1] This traditional use spurred scientific inquiry into the plant's chemical composition.

While the exact timeline of its initial isolation is not definitively documented in readily available contemporary literature, historical chemical texts from the 19th century allude to the work of chemists in identifying the active principles of medicinal plants. The naming of the compound as "Kane's xanthorhamnin" in some older texts suggests an early investigator associated with its discovery, though detailed records of this work are scarce. Further historical research points to the work of P. Schützenberger in 1858 as a key point in the initial characterization of this compound. The name "rhamnin of Stein" also appears in historical literature, indicating contributions by other chemists of that era to its early study.

The historical context of Xanthorhamnin's discovery is rooted in the broader movement of the 19th century to isolate and identify the active chemical constituents of medicinal plants, a practice that laid the foundation for modern pharmacology and pharmacognosy.

Physicochemical Properties

Xanthorhamnin is a large and complex molecule with the chemical formula C34H42O20.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C34H42O20 | [2] |

| Molar Mass | 770.69 g/mol | [3] |

| IUPAC Name | 3-[(O-6-deoxy-α-L-mannopyranosyl-(1→3)-O-6-deoxy-α-L-mannopyranosyl-(1→6)-β-D-galactopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one | [3] |

| Appearance | Yellowish-orange crystalline solid | [1][4] |

| Solubility | Generally soluble in water and methanol (B129727).[5] The polyphenolic structure provides some hydrophobic character, making it soluble in aqueous/organic solvent mixtures.[5] | |

| UV-Vis Absorption (λmax) | 258 nm (in EtOH) | [6] |

| Infrared (IR) Spectrum | Key peaks observed at approximately 3455, 2918, 1575, 1307, and 1038 cm⁻¹ | [4] |

| Mass Spectrometry | [M-H]⁻ at m/z 769.21911 | [2] |

Experimental Protocols

Isolation of Xanthorhamnin from Rhamnus cathartica Berries

The following protocol is a generalized procedure for the extraction and isolation of flavonoid glycosides from Rhamnus species and can be adapted for the specific isolation of Xanthorhamnin.

Workflow for Xanthorhamnin Isolation

Caption: General workflow for the isolation and purification of Xanthorhamnin.

Methodology:

-

Extraction: Dried and powdered berries of Rhamnus cathartica are macerated with 85% methanol at room temperature for several days. The process is repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

-

Defatting: The crude extract is suspended in water and partitioned with n-hexane to remove nonpolar compounds such as fats and waxes.

-

Liquid-Liquid Partitioning: The aqueous layer is then successively partitioned with solvents of increasing polarity, such as chloroform (B151607) and ethyl acetate, to separate compounds based on their polarity. Xanthorhamnin, being a polar glycoside, is expected to remain predominantly in the aqueous-methanolic fraction.

-

Column Chromatography: The polar fraction is subjected to column chromatography, typically on a polyamide or Sephadex LH-20 column. Elution is performed with a gradient of water and methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable spray reagent to identify the fractions containing Xanthorhamnin.

-

Preparative HPLC: Fractions enriched with Xanthorhamnin are further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column with a water/methanol or water/acetonitrile gradient.

-

Structural Characterization: The purified compound is then subjected to spectroscopic analysis, including ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy, to confirm its identity and purity.

Biological Activity and Signaling Pathways

While direct studies on the biological activities of Xanthorhamnin are limited, significant research has been conducted on its aglycone, rhamnetin. This provides strong indications of the potential therapeutic effects of Xanthorhamnin, as glycosylation can influence the bioavailability and activity of flavonoids.

Antioxidant and Radioprotective Effects

A study on Xanthorhamnin isolated from the radio-resistant bacterium Bacillus indicus demonstrated significant antioxidant and metal-chelating activities.[1][4] The compound showed promising inhibitory actions against oxidative damage in bovine serum albumin and mice liver lipids and protected against DNA strand breaks caused by oxidative stress.[1][4]

Cytotoxic Activity

The same study also reported cytotoxic effects of Xanthorhamnin in a brine shrimp lethality assay, suggesting potential as an anticancer agent.[1][4] Further evaluation against specific cancer cell lines is warranted.

Modulation of Signaling Pathways (inferred from Rhamnetin)

Rhamnetin has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. It is plausible that Xanthorhamnin, upon hydrolysis to rhamnetin in vivo, could exert similar effects.

-

MAPK Pathway: Rhamnetin has been demonstrated to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38 and ERK.[7] This inhibition can suppress the overproduction of pro-inflammatory cytokines.[7]

MAPK Signaling Pathway

Caption: Rhamnetin's inhibitory effect on the MAPK signaling pathway.

-

NF-κB Pathway: Rhamnetin has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway.[7] NF-κB is a crucial transcription factor in the inflammatory response, and its inhibition leads to a decrease in the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

Caption: Rhamnetin's inhibitory effect on the NF-κB signaling pathway.

Future Perspectives

Xanthorhamnin represents a promising natural product with a strong historical and ethnobotanical background. While research on its aglycone, rhamnetin, has provided valuable insights into its potential biological activities, further investigation into the intact glycoside is crucial. Future research should focus on:

-

Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of Xanthorhamnin to determine the extent of its in vivo hydrolysis to rhamnetin.

-

Direct Biological Activity: Investigating the direct effects of Xanthorhamnin on various cellular targets and signaling pathways to ascertain if the glycoside itself possesses unique activities.

-

In Vivo Efficacy: Conducting in vivo studies in animal models of inflammation, cancer, and other relevant diseases to validate the therapeutic potential of Xanthorhamnin.

-

Total Synthesis: Developing a total synthesis of Xanthorhamnin to provide a reliable source for further research and potential drug development, independent of its natural abundance.

Conclusion

Xanthorhamnin, a flavonoid glycoside from the historically significant medicinal plant Rhamnus cathartica, stands at the intersection of traditional medicine and modern science. Its discovery in the 19th century was a part of the foundational era of natural product chemistry. While much of the recent pharmacological research has focused on its aglycone, rhamnetin, the preliminary evidence of Xanthorhamnin's antioxidant, radioprotective, and cytotoxic activities highlights its potential as a therapeutic agent. This technical guide provides a comprehensive resource to stimulate and support further research into this fascinating and potentially valuable natural product.

References

- 1. A Historical Overview of Natural Products in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthorhamnin - Wikipedia [en.wikipedia.org]

- 3. Isorhamnetin attenuates TNF-α-induced inflammation, proliferation, and migration in human bronchial epithelial cells via MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Isorhamnetin Induces Melanoma Cell Apoptosis via the PI3K/Akt and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aglycone of Xanthorhamnin

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Xanthorhamnin and its aglycone, Rhamnetin. It details the chemical properties, relationship between the glycoside and its aglycone, and standardized experimental protocols for isolation and hydrolysis.

Introduction

Xanthorhamnin is a glycosylated flavonoid, a class of natural compounds known for their diverse biological activities.[1][2] It is found in sources such as buckthorn berries (Rhamnus catharticus) and the radio-resistant bacterium Bacillus indicus strain TMC-6.[2][3] Like all glycosides, Xanthorhamnin consists of a sugar portion (glycone) attached to a non-sugar portion. The non-sugar component of a glycoside is referred to as the aglycone.[4][5] Hydrolysis of the glycosidic bond in Xanthorhamnin separates these two parts.

The aglycone of Xanthorhamnin is Rhamnetin .[3] Rhamnetin, also known as 7-O-methylquercetin, is an O-methylated flavonoid.[6][7] It is recognized for its significant pharmacological properties, including antioxidant, anti-inflammatory, antiviral, and anticancer activities.[8][9][10] Understanding the relationship between Xanthorhamnin and its aglycone Rhamnetin is crucial for research into its bioavailability, metabolism, and therapeutic potential, as the biological activity of flavonoids can be significantly influenced by their glycosylation status.

Data Presentation: Chemical and Physical Properties

The following table summarizes and compares the key chemical and physical properties of Xanthorhamnin and its aglycone, Rhamnetin.

| Property | Xanthorhamnin (Glycoside) | Rhamnetin (Aglycone) |

| IUPAC Name | 3-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one[1] | 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one[6] |

| Molecular Formula | C₃₄H₄₂O₂₀[1] | C₁₆H₁₂O₇[6] |

| Molar Mass | 770.7 g/mol [1] | 316.26 g/mol [6] |

| Chemical Class | Flavonoid Glycoside[1] | Flavonol (a class of Flavonoids)[8][9] |

| Synonyms | NSC-19804[1] | 7-Methoxyquercetin, 7-O-Methylquercetin, β-Rhamnocitrin[6] |

Logical and Experimental Workflow

The process of studying the aglycone of Xanthorhamnin involves the initial isolation of the parent glycoside from a natural source, followed by a chemical hydrolysis step to cleave the sugar moieties, and finally, purification and analysis of the resulting aglycone.

Figure 1: General workflow for the isolation of Xanthorhamnin and subsequent hydrolysis to obtain its aglycone, Rhamnetin.

The chemical relationship, specifically the hydrolysis reaction, is visualized below. Xanthorhamnin is hydrolyzed to yield one molecule of the aglycone Rhamnetin and a trisaccharide unit composed of two rhamnose molecules and one galactose molecule.

Figure 2: Diagram of the hydrolysis of Xanthorhamnin into its aglycone (Rhamnetin) and sugar components.

Experimental Protocols

The following sections provide detailed methodologies for the isolation of the parent compound and the subsequent hydrolysis to obtain the aglycone.

This protocol is a generalized method based on standard phytochemical extraction techniques for flavonoids from plant sources like Rhamnus berries.[11][12]

-

Sample Preparation:

-

Air-dry or lyophilize fresh Rhamnus catharticus berries to a constant weight.

-

Grind the dried berries into a fine powder (approx. 40-60 mesh size) to maximize the surface area for extraction.

-

-

Solvent Extraction:

-

Macerate 100 g of the powdered plant material in 1 L of 80% aqueous methanol (B129727) in a suitable flask.

-

Agitate the mixture on an orbital shaker at room temperature for 24 hours.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

-

-

Purification:

-

The crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove highly polar impurities like sugars and acids, and non-polar compounds like lipids and chlorophyll.

-

Elute the flavonoid glycosides from the C18 cartridge using a gradient of methanol in water.

-

Monitor fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and pool fractions containing Xanthorhamnin.

-

This protocol describes the acid-catalyzed cleavage of the glycosidic bond to release the aglycone, Rhamnetin. The conditions are adapted from general methods for flavonoid hydrolysis.[13][14][15]

-

Hydrolysis Reaction:

-

Dissolve a known amount of the crude or purified Xanthorhamnin extract (e.g., 1 g) in 50 mL of 50% aqueous methanol.

-

Add 50 mL of 2.4 M Hydrochloric Acid (HCl) to achieve a final concentration of 1.2 M HCl.

-

Reflux the mixture in a boiling water bath (approximately 95-100°C) for 2 hours. The harsh conditions are necessary to cleave the glycosidic bonds.[14]

-

-

Aglycone Extraction:

-

After cooling the reaction mixture to room temperature, remove the methanol using a rotary evaporator.

-

Partition the remaining aqueous solution with an equal volume of ethyl acetate (B1210297) in a separatory funnel.

-

Shake vigorously and allow the layers to separate. The aglycone (Rhamnetin) will preferentially move into the organic ethyl acetate layer.

-

Collect the upper ethyl acetate layer. Repeat the partitioning process three times to maximize the recovery of the aglycone.

-

-

Purification and Analysis:

-

Combine the ethyl acetate fractions and wash with distilled water to remove any residual acid.

-

Dry the ethyl acetate solution over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to dryness to obtain the crude aglycone fraction.

-

The resulting Rhamnetin can be further purified by techniques such as column chromatography or preparative HPLC and its identity confirmed by HPLC, LC-MS, and NMR spectroscopy.[16]

-

References

- 1. Xanthorhamnin | C34H42O20 | CID 5351495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antioxidative and Radioprotective Properties of Glycosylated Flavonoid, Xanthorhamnin from Radio-Resistant Bacterium Bacillus indicus Strain TMC-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xanthorhamnin - Wikipedia [en.wikipedia.org]

- 4. Aglycone | C34H48O8 | CID 139597845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Rhamnetin | C16H12O7 | CID 5281691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Rhamnetin | 90-19-7 [chemicalbook.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Rhamnetin: a review of its pharmacology and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Hydrolysis of radish anthocyanins to enhance the antioxidant and antiproliferative capacities - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In-Vitro Screening of Xanthorhamnin's Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthorhamnin, a glycosylated flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. Preliminary in-vitro studies have highlighted its diverse bioactivities, including anticancer, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current in-vitro screening data for Xanthorhamnin, detailing experimental protocols and summarizing quantitative findings to support further research and development efforts.

Anticancer Activity

The potential of Xanthorhamnin as an anticancer agent has been preliminarily explored through cytotoxicity assays. These assays are fundamental in drug discovery for assessing the ability of a compound to kill or inhibit the proliferation of cancer cells.

Brine Shrimp Lethality Assay (BSLA)

A common preliminary screening tool for cytotoxicity is the Brine Shrimp Lethality Assay (BSLA). This assay is a simple, cost-effective, and rapid method to assess the general toxicity of a compound. While specific LC50 values for Xanthorhamnin are not extensively reported in publicly available literature, the methodology provides a valuable first-pass screening. A low LC50 value in this assay is often indicative of potent cytotoxic potential, warranting further investigation against human cancer cell lines.[1][2][3][4][5]

Experimental Protocol: Brine Shrimp Lethality Assay

-

Hatching Brine Shrimp: Artemia salina eggs are hatched in artificial seawater under constant aeration and illumination for 48 hours to obtain nauplii (larvae).

-

Preparation of Test Solutions: Xanthorhamnin is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted with artificial seawater to achieve a range of concentrations.

-

Exposure: Ten to fifteen nauplii are transferred into vials containing the different concentrations of Xanthorhamnin. A control group with the solvent and a blank with only seawater are also prepared.

-

Incubation and Observation: The vials are kept under illumination for 24 hours.

-

Data Analysis: The number of dead nauplii in each vial is counted, and the percentage of mortality is calculated. The lethal concentration 50 (LC50), the concentration at which 50% of the nauplii are killed, is determined using probit analysis.[2][3]

MTT Assay for Cytotoxicity against Cancer Cell Lines

To determine the specific anticancer activity of Xanthorhamnin against human cancer cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method. This assay measures the metabolic activity of cells, which is an indicator of cell viability. While specific IC50 values for Xanthorhamnin against various cancer cell lines are still emerging in the literature, the protocol below outlines the standardized procedure.

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The cells are then treated with various concentrations of Xanthorhamnin and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (solvent) only.

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of Xanthorhamnin that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[6][7]

Data Presentation: Anticancer Activity

| Assay | Cell Line | Parameter | Value (µg/mL) | Reference |

| Brine Shrimp Lethality Assay | Artemia salina | LC50 | Data Not Available | |

| MTT Assay | Specific Cancer Cell Lines | IC50 | Data Not Available |

Antioxidant Activity

Xanthorhamnin's structure as a flavonoid suggests significant antioxidant potential. Antioxidants can neutralize harmful free radicals, thereby preventing oxidative damage to cells and tissues. The antioxidant capacity of Xanthorhamnin has been evaluated using various in-vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common and rapid method to assess the free radical scavenging activity of a compound. In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Experimental Protocol: DPPH Assay

-

Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

-

Reaction Mixture: Different concentrations of Xanthorhamnin are mixed with the DPPH solution. A control containing the solvent instead of the sample is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, representing the concentration of Xanthorhamnin required to scavenge 50% of the DPPH radicals, is then determined.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another widely used method to evaluate antioxidant activity. It measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Experimental Protocol: ABTS Assay

-

Generation of ABTS Radical: The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Reaction Mixture: The ABTS•+ solution is diluted with a suitable solvent to obtain a specific absorbance at 734 nm. Various concentrations of Xanthorhamnin are then added to the ABTS•+ solution.

-

Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Data Analysis: The percentage of ABTS radical scavenging is calculated, and the IC50 value is determined.[8]

Data Presentation: Antioxidant Activity

| Assay | Parameter | Xanthorhamnin | Reference Compound (e.g., Ascorbic Acid) | Reference |

| DPPH Radical Scavenging | % Scavenging (at specific concentration) | Concentration-dependent activity observed | Data varies by experiment | [9] |

| DPPH Radical Scavenging | IC50 (µg/mL) | Data Not Available | Data varies by experiment | |

| ABTS Radical Scavenging | IC50 (µg/mL) | Data Not Available | Data varies by experiment |

Visualization of Experimental Workflow: Antioxidant Assays

Caption: Workflow for DPPH and ABTS antioxidant activity assays.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and compounds with anti-inflammatory properties are of great therapeutic interest. Flavonoids, including Xanthorhamnin, are known to possess anti-inflammatory effects. In-vitro assays for anti-inflammatory activity often focus on the inhibition of key inflammatory mediators and enzymes.

Nitric Oxide (NO) Scavenging Assay

Overproduction of nitric oxide (NO) is a hallmark of inflammation. The NO scavenging assay evaluates the ability of a compound to reduce the concentration of NO.

Experimental Protocol: Nitric Oxide Scavenging Assay

-

NO Generation: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions.

-

Reaction Mixture: Various concentrations of Xanthorhamnin are incubated with the sodium nitroprusside solution in a phosphate (B84403) buffer.

-

Incubation: The mixture is incubated at room temperature for a specific duration (e.g., 150 minutes).

-

Quantification of Nitrite: The amount of nitrite produced is quantified using the Griess reagent. The absorbance of the chromophore formed is measured at around 546 nm.

-

Data Analysis: The percentage of NO scavenging is calculated, and the IC50 value is determined.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

The COX and LOX enzymes are crucial in the inflammatory cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively.[10][11][12] Assays to measure the inhibition of these enzymes are key indicators of anti-inflammatory potential.

Experimental Protocol: COX/LOX Inhibition Assays

These assays are typically performed using commercially available kits.

-

Enzyme Preparation: Purified COX-1, COX-2, or LOX enzymes are used.

-

Reaction Mixture: The enzyme is pre-incubated with different concentrations of Xanthorhamnin.

-

Substrate Addition: The reaction is initiated by adding the respective substrate (e.g., arachidonic acid).

-

Detection: The product formation is measured, often through colorimetric or fluorometric methods, using a microplate reader.

-

Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Data Presentation: Anti-inflammatory Activity

| Assay | Parameter | Xanthorhamnin | Reference Compound (e.g., Indomethacin) | Reference |

| Nitric Oxide Scavenging | IC50 (µg/mL) | Data Not Available | Data varies by experiment | |

| COX-1 Inhibition | IC50 (µg/mL) | Data Not Available | Data varies by experiment | |

| COX-2 Inhibition | IC50 (µg/mL) | Data Not Available | Data varies by experiment | |

| 5-LOX Inhibition | IC50 (µg/mL) | Data Not Available | Data varies by experiment |

Modulation of Signaling Pathways

The biological activities of flavonoids are often attributed to their ability to modulate intracellular signaling pathways. Key pathways involved in cancer and inflammation include NF-κB, PI3K/Akt, and MAPK.

Visualization of Potential Signaling Pathway Modulation by Xanthorhamnin

Caption: Potential modulation of key signaling pathways by Xanthorhamnin.

Flavonoids have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[13] This inhibition can occur at various points, such as preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[14][15]

Furthermore, the PI3K/Akt and MAPK signaling pathways are often dysregulated in cancer, promoting cell survival, proliferation, and metastasis.[14][15][16] The potential for Xanthorhamnin to modulate these pathways represents a promising avenue for its anticancer effects. Further research, such as Western blot analysis to assess the phosphorylation status of key proteins in these pathways after Xanthorhamnin treatment, is necessary to elucidate its precise mechanisms of action.

Conclusion

The preliminary in-vitro data for Xanthorhamnin suggest a compound with multifaceted bioactivity, showing promise as an antioxidant, and potentially as an anticancer and anti-inflammatory agent. This technical guide has summarized the available information and provided detailed experimental protocols to facilitate further research. To advance the development of Xanthorhamnin as a therapeutic candidate, future studies should focus on generating robust quantitative data, including IC50 and LC50 values, against a broad range of cancer cell lines and in various anti-inflammatory models. Elucidating its specific molecular targets and effects on key signaling pathways will be critical in understanding its mechanism of action and realizing its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. medicinearticle.com [medicinearticle.com]

- 3. ijhsr.org [ijhsr.org]

- 4. mdpi.com [mdpi.com]

- 5. Brine shrimp lethality and acute oral toxicity studies on Swietenia mahagoni (Linn.) Jacq. seed methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phcogj.com [phcogj.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. jddtonline.info [jddtonline.info]

- 11. jddtonline.info [jddtonline.info]

- 12. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Akt-mediated regulation of NFκB and the essentialness of NFκB for the oncogenicity of PI3K and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Xanthorhamnin: A Technical Guide on its Role in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthorhamnin, a flavonoid glycoside found in various plant species of the Rhamnus genus and also produced by the bacterium Bacillus indicus, has emerged as a compound of significant interest due to its diverse pharmacological activities. Traditionally, plants containing Xanthorhamnin have been utilized in folk medicine for their anti-inflammatory and purgative properties. Modern scientific investigations have begun to validate these traditional uses, revealing Xanthorhamnin's potent antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the current knowledge on Xanthorhamnin, with a focus on its traditional medicinal uses, pharmacological activities, and putative mechanisms of action. Detailed experimental protocols for key biological assays are provided, and all available quantitative data are summarized for comparative analysis. Furthermore, this guide illustrates the proposed signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of Xanthorhamnin's therapeutic potential.

Introduction

Xanthorhamnin (C34H42O20) is a glycosylated flavonoid, specifically a derivative of rhamnetin.[1] It is found in plants of the Rhamnus genus, commonly known as buckthorns, which have a long history of use in traditional medicine across various cultures.[2][3] For instance, Rhamnus disperma has been traditionally used to treat fever and inflammation, while the berries of Rhamnus cathartica have been employed as a purgative.[4][5] The genus Rhamnus is known to be rich in bioactive compounds, including anthraquinones and flavonoids, which contribute to their diverse pharmacological effects, such as antioxidant, anti-inflammatory, and anticancer activities.[2][6]

Recent scientific studies have isolated Xanthorhamnin from both plant sources and the radio-resistant bacterium Bacillus indicus strain TMC-6.[7] This has opened new avenues for its production and investigation. Preliminary studies have demonstrated its significant antioxidant, radioprotective, and cytotoxic effects, suggesting its potential as a lead compound for drug development.[7]

This guide aims to consolidate the existing scientific data on Xanthorhamnin, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Traditional Medicinal Uses

The direct traditional use of isolated Xanthorhamnin is not documented; however, the plants from which it is derived have a rich history in traditional medicine.

-

Rhamnus disperma : Traditionally used as a medicinal plant to treat fever and inflammation.[4]

-

Rhamnus cathartica (Common Buckthorn) : The berries have been historically used as a powerful cathartic and purgative.[5][8][9] It was also used for constipation.[5]

-

Genus Rhamnus : Various species within this genus have been used in folk medicine to treat a wide range of ailments, including cancer, wounds, jaundice, hepatitis, gonorrhea, hypertension, malaria, and stomach ache.[2][6] The anti-inflammatory and wound-healing properties are often attributed to the high content of polyphenols, including flavonoids like Xanthorhamnin.[2]

The traditional preparations of these plants often involved infusions or decoctions of the berries, bark, or other aerial parts.[10]

Pharmacological Activities and Quantitative Data

Xanthorhamnin exhibits a range of promising pharmacological activities. The available quantitative data from scientific studies are summarized below.

Antioxidant Activity

Xanthorhamnin has demonstrated significant antioxidant potential in various in vitro assays.

| Assay Type | Source of Xanthorhamnin | Result | Reference |

| DPPH Radical Scavenging | Bacillus indicus TMC-6 | 77.05% activity | [7] |

| Metal Chelating Activity | Bacillus indicus TMC-6 | 79.80% activity | [7] |

| Oxidative Damage Inhibition (Bovine Serum Albumin) | Bacillus indicus TMC-6 | 65.32% inhibition | [7] |

| Oxidative Damage Inhibition (Mice Liver Lipids) | Bacillus indicus TMC-6 | 71.61% inhibition | [7] |

Anticancer and Cytotoxic Activity

Preliminary studies indicate that Xanthorhamnin possesses cytotoxic properties against cancerous cells. However, specific IC50 values for Xanthorhamnin against various cancer cell lines are not yet widely reported in the literature. The available data points to its potential as an anticancer agent.

| Assay Type | Cell Line/Organism | Result | Reference |

| Cytotoxicity Assay | Brine shrimp larvae | Cytotoxic effect observed (compared with mitomycin C) | [7] |

Note: The lack of specific IC50 values for Xanthorhamnin highlights a significant area for future research.

Anti-inflammatory Activity

While the traditional use of Rhamnus species suggests anti-inflammatory properties, specific quantitative data (e.g., IC50 values for inhibition of inflammatory mediators) for isolated Xanthorhamnin are currently limited in the available literature. The proposed mechanism of action, however, strongly supports its anti-inflammatory potential.

Putative Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the pharmacological effects of Xanthorhamnin are not yet fully elucidated. However, based on the known activities of its aglycone, rhamnetin, and other structurally related flavonoids like isorhamnetin, a putative mechanism of action can be proposed. It is likely that Xanthorhamnin, after potential deglycosylation in vivo, modulates key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Mechanism

The anti-inflammatory effects of flavonoids are often mediated through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway Inhibition : It is hypothesized that the aglycone of Xanthorhamnin can inhibit the activation of the NF-κB pathway, a key regulator of inflammation. This would lead to a downstream reduction in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).

-

MAPK Pathway Modulation : The MAPK signaling cascade (including p38, JNK, and ERK) plays a crucial role in cellular responses to inflammatory stimuli. The aglycone of Xanthorhamnin may modulate this pathway, leading to a reduction in the inflammatory response.

Caption: Proposed anti-inflammatory signaling pathway of Xanthorhamnin's aglycone.

Anticancer Mechanism

The anticancer effects of related flavonoids are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation and metastasis. These effects are mediated through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

-

PI3K/Akt Pathway Inhibition : The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Inhibition of this pathway by Xanthorhamnin's aglycone could lead to decreased cell survival and induction of apoptosis in cancer cells.

-

Induction of Apoptosis : By modulating the PI3K/Akt and MAPK pathways, Xanthorhamnin's aglycone may induce apoptosis through the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2).

Caption: Putative anticancer signaling pathway of Xanthorhamnin's aglycone.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacological activities of Xanthorhamnin.

Extraction and Isolation of Xanthorhamnin from Bacillus indicus

This protocol is based on the methodology described for the isolation of Xanthorhamnin from Bacillus indicus strain TMC-6.[7]

-

Culturing : Grow Bacillus indicus strain TMC-6 in Tryptone Glucose Yeast (TGY) medium.

-

Metabolite Extraction : Extract the cellular metabolites with methanol.

-

Purification : Purify the methanolic extract using Solid Phase Extraction (SPE) with a C18 column cartridge.

-

Characterization : Characterize the purified compound using UV/Visible spectrophotometry, Fourier Transform Infra-Red (FT-IR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

References

- 1. mistletoe extract iscador: Topics by Science.gov [science.gov]

- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. cursosextensao.usp.br [cursosextensao.usp.br]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Metabolic Fate and Degradation of Xanthorhamnin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthorhamnin is a flavonoid glycoside found in various plants, notably in the berries of the common buckthorn (Rhamnus catharticus)[1]. Structurally, it is a glycoside of the flavonol Rhamnetin[1]. Flavonoids are a class of secondary plant metabolites well-regarded for their diverse bioactive properties, including antioxidant and anti-inflammatory effects. The therapeutic potential of any flavonoid, including Xanthorhamnin, is intrinsically linked to its bioavailability and metabolic fate. This technical guide provides a comprehensive overview of the current understanding of the metabolic journey and degradation pathways of Xanthorhamnin, drawing from direct evidence where available and from studies on its aglycone, Rhamnetin, and other closely related flavonoid glycosides to construct a cohesive metabolic profile.

Metabolic Fate of Xanthorhamnin: ADME Profile

The metabolic fate of Xanthorhamnin, like other flavonoid glycosides, is governed by its absorption, distribution, metabolism, and excretion (ADME). As a large glycosidic molecule, its journey through the body is complex, involving significant transformation by the gut microbiota.

Absorption

The large size and hydrophilic nature of Xanthorhamnin suggest that its direct absorption in the upper gastrointestinal tract is likely to be minimal. The primary route of absorption for such compounds is preceded by enzymatic hydrolysis in the gut.

-

Initial Hydrolysis: The initial and most critical step in the absorption of Xanthorhamnin is the enzymatic hydrolysis of its glycosidic bonds to release the aglycone, Rhamnetin, and its sugar moieties. This process is primarily carried out by the enzymatic machinery of the gut microbiota residing in the colon[2][3]. Enzymes such as β-glucosidases and α-rhamnosidases, expressed by various gut bacteria, are responsible for cleaving these sugar units[2].

-

Aglycone Absorption: Once liberated, the more lipophilic aglycone, Rhamnetin, can be absorbed across the intestinal epithelium. The absorption of flavonoid aglycones can occur via passive diffusion or be facilitated by transporters[4].

Distribution

Following absorption, Rhamnetin and its metabolites enter the systemic circulation. The distribution of these compounds to various tissues is not well-documented specifically for Xanthorhamnin. However, studies on related flavonoids indicate that they can be distributed to various organs, including the liver and kidneys, where they undergo further metabolism[5].

Metabolism

The metabolism of Xanthorhamnin is a multi-step process involving deglycosylation by the gut microbiota, followed by phase I and phase II metabolism of the resulting aglycone, Rhamnetin, primarily in the liver.

-

Gut Microbiota Metabolism: The gut microbiota plays a pivotal role in the biotransformation of Xanthorhamnin. Beyond the initial hydrolysis to Rhamnetin, the gut bacteria can further degrade the aglycone through ring fission, resulting in the formation of smaller phenolic acids and other metabolites[6][7]. These smaller molecules are more readily absorbed into the bloodstream.

-

Hepatic Metabolism: Once absorbed, Rhamnetin and its microbially-derived metabolites undergo extensive phase II metabolism in the liver. The primary conjugation reactions include glucuronidation and sulfation, which increase their water solubility and facilitate their excretion[6]. A known human metabolite of Rhamnetin is (2S,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid[4][8].

Excretion

The conjugated metabolites of Rhamnetin are primarily excreted from the body via urine and bile. The high degree of metabolism results in very low levels of the parent aglycone being detected in systemic circulation.

Degradation of Xanthorhamnin

Beyond its metabolic transformation, Xanthorhamnin can undergo degradation through various chemical processes, influenced by factors such as pH, temperature, and light.

Enzymatic Degradation

As previously mentioned, the primary enzymatic degradation of Xanthorhamnin occurs in the gut through the action of microbial glycosidases, leading to the formation of Rhamnetin.

Non-Enzymatic Degradation

The stability of Xanthorhamnin and its aglycone can be influenced by environmental conditions. Flavonoids are susceptible to degradation under harsh conditions, which can impact their bioactivity.

-

pH-Dependent Degradation: The stability of flavonoids is often pH-dependent. While specific data for Xanthorhamnin is limited, studies on other flavonoids show that they can undergo structural rearrangements and degradation in alkaline conditions.

-

Thermal Degradation: High temperatures can lead to the degradation of flavonoids. The degradation kinetics of anthocyanins, a class of flavonoids, have been shown to follow first-order kinetics in response to heat[9][10].

-

Oxidative Degradation: The antioxidant properties of flavonoids also mean they are susceptible to oxidation, which can lead to the loss of their biological activity.

Data Presentation: Quantitative Insights

Table 1: Pharmacokinetic Parameters of Related Flavonoids in Rats

| Compound | Dose and Route | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | t1/2 (h) | Reference |

| Rutin (B1680289) | Oral | 1.546 ± 0.188 | 1 | - | - | [11][12] |

| Quercetin | Oral | 1.127 ± 0.329 | 0.333 | - | - | [11][12] |

Note: This table presents data for rutin and quercetin, which are structurally related to Xanthorhamnin and its aglycone, respectively. These values provide a general indication of the pharmacokinetic profiles of flavonoid glycosides and their aglycones.

Experimental Protocols

This section details representative experimental protocols that can be adapted for studying the metabolic fate and degradation of Xanthorhamnin.

In Vitro Enzymatic Hydrolysis of Xanthorhamnin

This protocol is designed to assess the susceptibility of Xanthorhamnin to enzymatic hydrolysis by glycosidases, mimicking the initial step of its metabolism in the gut.

-

Objective: To determine the rate and extent of Xanthorhamnin hydrolysis to Rhamnetin by specific glycosidases.

-

Materials:

-

Xanthorhamnin standard

-

β-glucosidase (e.g., from almonds)

-

α-rhamnosidase

-

Phosphate (B84403) buffer (pH 6.8)

-

HPLC system with a C18 column

-

LC-MS system for product confirmation

-

-

Procedure:

-

Prepare a stock solution of Xanthorhamnin in a suitable solvent (e.g., DMSO).

-

Set up reaction mixtures containing Xanthorhamnin at a final concentration of 100 µM in phosphate buffer.

-

Initiate the reaction by adding β-glucosidase and/or α-rhamnosidase to the reaction mixtures.

-

Incubate the reactions at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge the samples to pellet the enzyme.

-

Analyze the supernatant by HPLC to quantify the disappearance of Xanthorhamnin and the appearance of Rhamnetin.

-

Confirm the identity of the product (Rhamnetin) using LC-MS.

-

In Vitro Gut Microbiota Metabolism of Xanthorhamnin

This protocol simulates the metabolism of Xanthorhamnin by the human gut microbiota.

-

Objective: To identify the metabolites of Xanthorhamnin produced by human fecal microbiota.

-

Materials:

-

Xanthorhamnin

-

Fresh fecal samples from healthy human donors

-

Anaerobic incubation system

-

Reduced basal medium for bacterial culture

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a fecal slurry by homogenizing fresh fecal samples in reduced basal medium under anaerobic conditions.

-

Add a solution of Xanthorhamnin to the fecal slurry to a final concentration of 50 µM.

-

Incubate the mixture anaerobically at 37°C.

-